molecular formula C16H16N4O2S B2611177 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide CAS No. 2034339-55-2

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide

Cat. No.: B2611177
CAS No.: 2034339-55-2
M. Wt: 328.39
InChI Key: LLDULNAHQHNFST-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a benzoxazole ring and a tetrahydropyrazolo ring . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds have been synthesized from intermediate chalcones . The synthesized compounds were characterized by FT-IR, 1 H-NMR, Mass spectroscopy and bases of elemental analysis .

Scientific Research Applications

Heterocyclic Compound Synthesis and Insecticidal Activity

Research by Fadda et al. (2017) utilized a precursor related to the compound of interest for synthesizing various heterocycles, including pyrrole, pyridine, and benzimidazole derivatives. These compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating their potential in developing new insecticides Fadda et al., 2017.

Antimicrobial Activity and Quantum Calculations

Fahim and Ismael (2019) studied the reactivity of derivatives towards nitrogen-based nucleophiles, leading to compounds with good antimicrobial activity. Computational calculations provided insights into the correlation between experimental and theoretical data, aiding in the prediction of new compounds with antimicrobial properties Fahim & Ismael, 2019.

Antitumor Activity of Novel Derivatives

Albratty et al. (2017) synthesized new thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showing promising antitumor activity against different cell lines. This research highlights the potential of such compounds in developing new anticancer drugs Albratty et al., 2017.

ACAT-1 Inhibitor Development

Shibuya et al. (2018) discovered a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), showing significant selectivity and improved oral absorption. This compound, identified as an aqueous-soluble inhibitor, has potential therapeutic applications in diseases involving ACAT-1 overexpression Shibuya et al., 2018.

Metabolic Stability Improvements

Stec et al. (2011) explored modifications to enhance the metabolic stability of PI3Kα and mTOR inhibitors. By examining various heterocyclic analogues, they aimed to reduce metabolic deacetylation, crucial for developing more stable therapeutic agents Stec et al., 2011.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-15(18-11-6-8-20-12(9-11)5-7-17-20)10-23-16-19-13-3-1-2-4-14(13)22-16/h1-5,7,11H,6,8-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDULNAHQHNFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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